molecular formula C29H33FN8O B1679870 Purfalcamine CAS No. 1038620-68-6

Purfalcamine

Cat. No. B1679870
M. Wt: 528.6 g/mol
InChI Key: KRCOMOOXOZSNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purfalcamine is an orally active, selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) with an IC50 of 17 nM and an EC50 of 230 nM . It has antimalarial activity and causes malaria parasites developmental arrest at the schizont stage .

Future Directions

The future directions of Purfalcamine research could involve further exploration of its potential as a pharmacological target for malaria treatment/management . It’s suggested that interfering with its mechanistic regulation may provide a novel approach to design specific PfCDPK1 inhibitors that limit blood stage parasite growth and clear malaria parasite infections .

properties

IUPAC Name

[4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN8O/c30-20-5-4-6-24(17-20)38-18-32-25-26(35-29(36-27(25)38)34-23-13-9-21(31)10-14-23)33-22-11-7-19(8-12-22)28(39)37-15-2-1-3-16-37/h4-8,11-12,17-18,21,23H,1-3,9-10,13-16,31H2,(H2,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCOMOOXOZSNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)NC5CCC(CC5)N)N(C=N4)C6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Purfalcamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
CD Doerig - Nature chemical biology, 2008 - nature.com
… Parasites treated with purfalcamine develop normally from … Purfalcamine blocks parasite development at the mature … extract binds to immobilized purfalcamine, although several other …
Number of citations: 5 www.nature.com
GK Yan - 2013 - rep.imu.edu.my
… The purfalcamine was used as … purfalcamine. ln virtual screening, top three ligands (NCI ID 88916, 601359, 211490) were found to have better free energy of binding than purfalcamine, …
Number of citations: 0 rep.imu.edu.my
A Bansal, S Singh, KR More, D Hans… - Journal of Biological …, 2013 - ASBMB
… Purfalcamine, a previously identified specific inhibitor of PfCDPK1, also inhibits microneme discharge and erythrocyte invasion, confirming a role for PfCDPK1 in this process. These …
Number of citations: 104 www.jbc.org
N Kato, T Sakata, G Breton, KG Le Roch… - Nature chemical …, 2008 - nature.com
… purfalcamine against PfCDPK1 under more in vivo–like conditions, agarose-immobilized purfalcamine … In a separate competition experiment, free purfalcamine (2.5 mM) was added to …
Number of citations: 242 www.nature.com
M Bucci, C Goodman, K Sercy - Nature Chemical Biology, 2008 - nature.com
… trisubstituted purine kinase inhibitors, including purfalcamine, that could be computationally … that purfalcamine affects the late schizogony or the merozoite life cycle stages. Purfalcamine …
Number of citations: 2 www.nature.com
TI Adelusi, TO Ojo, BO Quadri, PM Oyewole… - bioRxiv, 2022 - biorxiv.org
… Additionally, based on research done on the purported inhibitory standard of PfCDPK1 (Purfalcamine), which had a binding affinity of −8.8 KJ/mol, twelve compounds, which include 17-…
Number of citations: 0 www.biorxiv.org
GR Iyer, S Singh, I Kaur, S Agarwal, MA Siddiqui… - Journal of Biological …, 2018 - ASBMB
… A PfCDPK1 inhibitor, purfalcamine, blocked the phosphorylation and activation of PfSERA5 both in vitroas well as in schizonts, which, in turn, blocked merozoite egress. Together, these …
Number of citations: 24 www.jbc.org
DG Cabrera, A Horatscheck, CR Wilson… - Journal of Medicinal …, 2018 - ACS Publications
… The authors used agarose-immobilized purfalcamine for … could not exclude the possibility that purfalcamine binds to low-… parasites treated with purfalcamine progressed through the …
Number of citations: 50 pubs.acs.org
A Bansal, A Molina-Cruz… - Proceedings of the …, 2018 - National Acad Sciences
… A pharmacological inhibitor, purfalcamine, inhibited egress of merozoites from mature segmented schizonts (3). Treatment of parasites with purfalcamine was later demonstrated to …
Number of citations: 65 www.pnas.org
RY Gaji, L Checkley, ML Reese… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… We previously showed that purfalcamine can also inhibit the … be more susceptible to purfalcamine inhibition than MBE1.1+… with various concentrations of purfalcamine for 15 min, …
Number of citations: 15 journals.asm.org

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